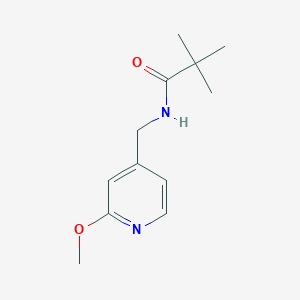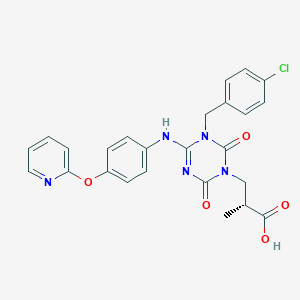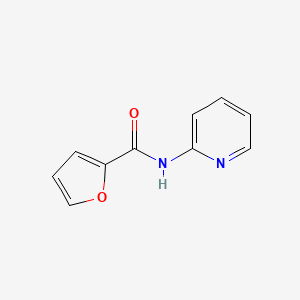
(2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring, a piperazine ring, and a chlorinated phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through cyclization reactions. The chlorinated phenyl group is then introduced via electrophilic aromatic substitution. Finally, the piperazine ring is attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification steps are critical to achieving the desired product quality .
化学反应分析
Types of Reactions
(2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrole and piperazine rings makes it a candidate for drug development .
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of (2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
2-Chloro-5-pyrrol-1-yl-benzoic acid: Similar structure but lacks the piperazine ring.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Contains a pyrrole ring but different substituents.
2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol: Similar pyrrole structure but different functional groups.
Uniqueness
What sets (2-Chloro-5-(1H-pyrrol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone apart is its combination of a chlorinated phenyl group, a pyrrole ring, and a piperazine ring.
属性
分子式 |
C16H18ClN3O |
|---|---|
分子量 |
303.78 g/mol |
IUPAC 名称 |
(2-chloro-5-pyrrol-1-ylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H18ClN3O/c1-18-8-10-20(11-9-18)16(21)14-12-13(4-5-15(14)17)19-6-2-3-7-19/h2-7,12H,8-11H2,1H3 |
InChI 键 |
PBJWAYIMTVJHGV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)



![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)

![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)

